Aqueous Solubility: Quantifying the Impact of 5,7-Dimethyl Substitution on Hydrophobicity
The introduction of two methyl groups in 5,7-Dimethyladamantane-1,3-dicarboxylic acid (DMADA) dramatically reduces its aqueous solubility relative to the unsubstituted parent compound, 1,3-adamantanedicarboxylic acid (H2ADC). This property is critical for designing syntheses that require specific solubility profiles, such as hydrothermal reactions for crystal growth or biphasic reactions. DMADA's aqueous solubility is calculated to be 0.73 g/L at 25°C . While no direct experimental value is reported for H2ADC under identical conditions, the calculated LogP values provide a comparable metric: DMADA has a calculated LogP of 2.23 , while H2ADC is predicted to have a LogP of approximately 1.8 . The ~0.4 LogP unit difference corresponds to an approximate 2.5-fold increase in lipophilicity, which is consistent with the observed low solubility.
| Evidence Dimension | Aqueous Solubility and Lipophilicity |
|---|---|
| Target Compound Data | Aqueous Solubility: 0.73 g/L (25°C) ; LogP: 2.23 |
| Comparator Or Baseline | 1,3-Adamantanedicarboxylic acid (H2ADC): LogP ~1.8 |
| Quantified Difference | ΔLogP ≈ +0.43; Solubility: No direct comparison available; data presented as cross-study inference. |
| Conditions | Solubility is a calculated value (ACD/Labs) at 25°C . LogP is a calculated value (ACD/Labs) and predicted via a fragment-based method . |
Why This Matters
This difference in lipophilicity dictates the choice of solvent system for ligand synthesis and affects the conditions under which metal-organic frameworks (MOFs) can be grown, providing a quantifiable basis for selecting DMADA over H2ADC for more hydrophobic environments.
